![molecular formula C12H9NO3 B1521405 6-Hydroxy-5-phenylnicotinic acid CAS No. 1214389-46-4](/img/structure/B1521405.png)
6-Hydroxy-5-phenylnicotinic acid
Overview
Description
Molecular Structure Analysis
The InChI code for 6-Hydroxy-5-phenylnicotinic acid is 1S/C12H9NO3/c14-11-10 (8-4-2-1-3-5-8)6-9 (7-13-11)12 (15)16/h1-7H, (H,13,14) (H,15,16) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
6-Hydroxy-5-phenylnicotinic acid is a solid substance . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Scientific Research Applications
Enzymatic Synthesis and Applications
6-Hydroxy-5-phenylnicotinic acid plays a role in enzymatic processes and synthesis of various compounds. Specifically, the enzyme 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens TN5 has been studied for its ability to catalyze oxidative decarboxylation of 6-hydroxynicotinate. This enzyme is crucial in the synthesis of 2,5-dihydroxypyridine, a precursor for 5-aminolevulinic acid which is widely used as a plant growth hormone, herbicide, and in cancer therapy. This highlights the compound's significance in biological transformations and its potential applications in agriculture and medicine (Nakano et al., 1999).
Structural Analysis
Structural analysis of 6-hydroxy-5-phenylnicotinic acid and its derivatives has been a subject of interest in scientific research. Infrared multiple-photon dissociation spectroscopy has been used to determine the gas-phase structure of deprotonated 6-hydroxynicotinic acid. The studies indicate that the most stable form of the compound in aqueous or gas phase is the deprotonated 6-pyridone structure. This structural information is crucial for understanding the chemical behavior and potential applications of the compound in various fields (van Stipdonk et al., 2014).
Chemical Synthesis
6-Hydroxy-5-phenylnicotinic acid has been used as a key intermediate in the synthesis of various compounds. For instance, it is involved in the synthesis of pyranopyrazoles, where isonicotinic acid acts as a dual and biological organocatalyst. This demonstrates the compound's utility in facilitating organic transformations and its potential in the synthesis of complex organic molecules (Zolfigol et al., 2013).
Photophysical Properties
The modification of 6-hydroxy-5-phenylnicotinic acid by grafting to a silica network has been explored to produce hybrid molecular materials with luminescent properties. The photophysical properties of these materials have been characterized, highlighting the compound's potential in the development of materials with specific optical properties for applications in fields such as materials science and nanotechnology (Zhao & Yan, 2005).
properties
IUPAC Name |
6-oxo-5-phenyl-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-10(8-4-2-1-3-5-8)6-9(7-13-11)12(15)16/h1-7H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWVOBNURAYUJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CNC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673496 | |
Record name | 6-Oxo-5-phenyl-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214389-46-4 | |
Record name | 6-Oxo-5-phenyl-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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